molecular formula C8H5BrCl2O B130626 2-Bromo-2',4'-dichloroacetophenone CAS No. 2631-72-3

2-Bromo-2',4'-dichloroacetophenone

Cat. No. B130626
M. Wt: 267.93 g/mol
InChI Key: DASJDMQCPIDJIF-UHFFFAOYSA-N
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Patent
US04920116

Procedure details

To 100 mL of ethyl ether is added 1-(2,4-dichlorophenyl)ethanone (18.9 g, 0.1 mol) and bromine (16 g, 0.1 mmol). Monitor the reaction by thin-layer chromatography. Upon completion wash the organic phase with 100 mL H2O and 50 mL brine. Dry the organic phase over Na2SO4. Filter the drying agent and evaporate the solvent in vacuo to obtain the title compound.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[Br:12]Br>C(OCC)C>[Br:12][CH2:10][C:9]([C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1])=[O:11]

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C)=O
Name
Quantity
16 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Monitor the reaction by thin-layer chromatography
WASH
Type
WASH
Details
Upon completion wash the organic phase with 100 mL H2O and 50 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filter the drying agent
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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